![molecular formula C13H16ClNO2 B1598674 1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid CAS No. 308362-92-7](/img/structure/B1598674.png)

1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid

Overview

Description

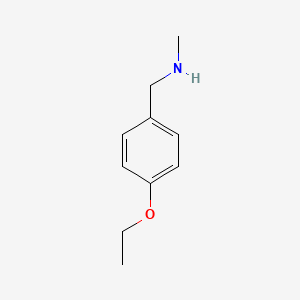

“1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid” is a chemical compound . It is a derivative of piperidine, a six-membered heterocyclic compound . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . Various methods have been reported for the synthesis of substituted piperidines . For instance, one method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .

Scientific Research Applications

Anticancer Applications

Piperidine derivatives, including 1-(4-chlorobenzyl)piperidine-3-carboxylic acid, have been identified as potential anticancer agents. Their structural framework is conducive to interacting with various biological targets involved in cancer progression. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

Antimicrobial Activity

The piperidine nucleus is a common feature in many antimicrobial agents. The chlorobenzyl group attached to the piperidine ring in this compound may enhance its ability to bind to bacterial enzymes or receptors, thereby inhibiting microbial growth or killing the microorganisms outright .

Analgesic Properties

Compounds with a piperidine structure have been shown to possess analgesic properties. They can act on the central nervous system to reduce pain sensation, making them valuable for the development of new painkillers .

Anti-Inflammatory Effects

The anti-inflammatory potential of piperidine derivatives is well-documented. They can modulate inflammatory pathways, which is crucial for treating conditions like arthritis and other inflammatory diseases .

Antipsychotic Uses

Piperidine-based compounds are explored for their antipsychotic effects. They may interact with neurotransmitter receptors in the brain, offering a new avenue for treating psychiatric disorders .

Cardiovascular Disease Therapy

Piperidine derivatives are being studied as potential therapeutic agents for cardiovascular diseases. They may offer new mechanisms of action for treating conditions such as hypertension and heart failure .

Alzheimer’s Disease Treatment

The structural flexibility of piperidine allows for the design of molecules that can cross the blood-brain barrier and potentially interact with targets relevant to Alzheimer’s disease, providing a basis for the development of novel therapeutics .

Antiviral and Antimalarial Effects

Piperidine compounds have shown promise in the treatment of viral and parasitic infections. Their ability to interfere with the life cycle of viruses and parasites makes them candidates for antiviral and antimalarial drug development .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid”, is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

Related piperidine derivatives have been reported to interact with various targets, such as the dopamine transporter , and GABA (γ-aminobutyric acid) uptake .

Mode of Action

It’s worth noting that similar piperidine derivatives have been reported to act as potent inhibitors of dopamine reuptake . This means they prevent the reabsorption of dopamine into pre-synaptic neurons, thereby increasing the concentration of dopamine in the synaptic cleft and prolonging its effects on post-synaptic neurons.

Biochemical Pathways

Piperidine derivatives are known to play a significant role in various biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Result of Action

Related piperidine derivatives have been reported to exhibit a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

properties

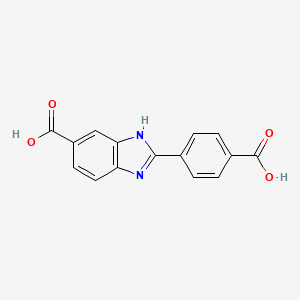

IUPAC Name |

1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c14-12-5-3-10(4-6-12)8-15-7-1-2-11(9-15)13(16)17/h3-6,11H,1-2,7-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOKGKKXZYNBJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393505 | |

| Record name | 1-(4-chlorobenzyl)nipecotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid | |

CAS RN |

308362-92-7 | |

| Record name | 1-(4-chlorobenzyl)nipecotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

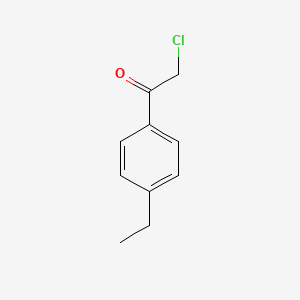

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1598593.png)

![2-[[1-[6-Amino-2-[[2-[[2-(4-aminophenyl)acetyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1598597.png)

![2-[[4-amino-2-[[2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(2,4-diamino-4-oxobutanoyl)amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid](/img/structure/B1598598.png)